molecular formula C2H7BrN4 B14007272 2-Azidoethan-1-amine hydrobromide

2-Azidoethan-1-amine hydrobromide

Cat. No.: B14007272
M. Wt: 167.01 g/mol
InChI Key: QOWBACCUYMWKBO-UHFFFAOYSA-N
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Description

2-Azidoethan-1-amine hydrobromide is a chemical compound that belongs to the class of azides. Azides are known for their ability to release nitrogen gas upon decomposition, making them useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethan-1-amine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide. The reaction is carried out in water at elevated temperatures (around 75°C) to facilitate the substitution of the bromine atom with the azide group . The reaction can be summarized as follows:

2-Bromoethylamine hydrobromide+Sodium azide2-Azidoethan-1-amine hydrobromide+Sodium bromide\text{2-Bromoethylamine hydrobromide} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium bromide} 2-Bromoethylamine hydrobromide+Sodium azide→2-Azidoethan-1-amine hydrobromide+Sodium bromide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Azidoethan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azidoethan-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azidoethan-1-amine hydrobromide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, to form new compounds. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Azidoethan-1-amine hydrobromide is unique due to its specific structure and reactivity. Compared to other azido compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. Its hydrobromide form also enhances its solubility in organic solvents, which is advantageous for various synthetic applications .

Properties

Molecular Formula

C2H7BrN4

Molecular Weight

167.01 g/mol

IUPAC Name

2-azidoethanamine;hydrobromide

InChI

InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H

InChI Key

QOWBACCUYMWKBO-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])N.Br

Origin of Product

United States

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